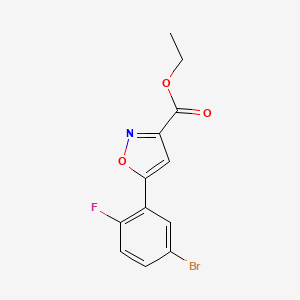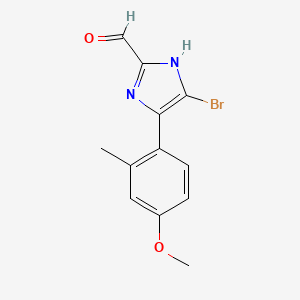
5-Bromo-4-(4-methoxy-2-methylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022695 is a chemical compound known for its unique properties and applications in various fields of science and industry. It is often utilized in research due to its specific chemical structure and reactivity, making it a valuable compound for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022695 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD33022695 is scaled up using optimized synthetic routes that are cost-effective and efficient. The process may involve continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound. The industrial methods focus on maximizing yield, reducing waste, and ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022695 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving MFCD33022695 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of MFCD33022695 depend on the type of reaction and the reagents used. Oxidation reactions may produce oxidized derivatives with additional functional groups, while reduction reactions yield reduced forms with fewer functional groups. Substitution reactions result in compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
MFCD33022695 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD33022695 is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of MFCD33022695 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
MFCD33022695 can be compared with other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions but with different functional groups.
Compound B: Shares a similar core structure but differs in its substitution pattern, leading to different applications.
Compound C: Used in similar industrial applications but with variations in its synthetic routes and production methods.
The uniqueness of MFCD33022695 lies in its specific combination of functional groups and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C12H11BrN2O2 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
5-bromo-4-(4-methoxy-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(17-2)3-4-9(7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
PKIPFNMLGNXWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


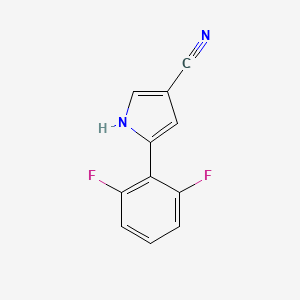
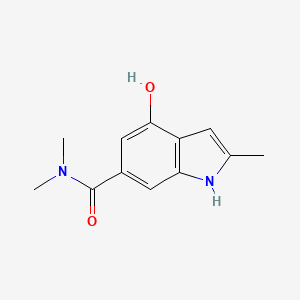

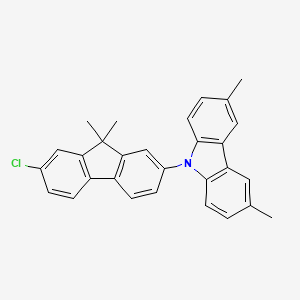
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
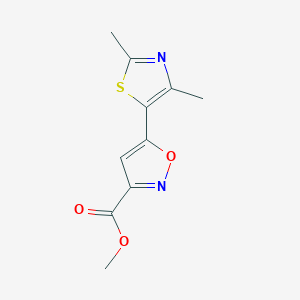
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
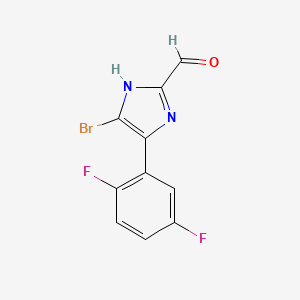

![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
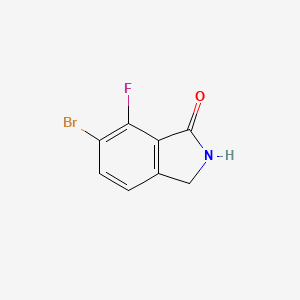
![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)

